2,2-Diethoxy-N-ethyl-1-ethanamine

Organic Synthesis Reaction Optimization pH Control

2,2-Diethoxy-N-ethyl-1-ethanamine (CAS 69148-92-1) is a secondary amine derivative with the molecular formula C8H19NO2 and a molecular weight of 161.24 g/mol. Its structure features a diethyl acetal-protected aminoaldehyde core, a motif that classifies it as a protected aldehyde equivalent, a functional group critical in organic synthesis for controlled, stepwise transformations.

Molecular Formula C8H19NO2
Molecular Weight 161.24 g/mol
CAS No. 69148-92-1
Cat. No. B031362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diethoxy-N-ethyl-1-ethanamine
CAS69148-92-1
SynonymsN-(2,2-Diethoxyethyl)-N-ethylamine
Molecular FormulaC8H19NO2
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCCNCC(OCC)OCC
InChIInChI=1S/C8H19NO2/c1-4-9-7-8(10-5-2)11-6-3/h8-9H,4-7H2,1-3H3
InChIKeyYSCNYKGRVUVJHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Diethoxy-N-ethyl-1-ethanamine (CAS 69148-92-1): Technical Overview for Procurement


2,2-Diethoxy-N-ethyl-1-ethanamine (CAS 69148-92-1) is a secondary amine derivative with the molecular formula C8H19NO2 and a molecular weight of 161.24 g/mol . Its structure features a diethyl acetal-protected aminoaldehyde core, a motif that classifies it as a protected aldehyde equivalent, a functional group critical in organic synthesis for controlled, stepwise transformations . This compound serves primarily as a bifunctional building block, with its primary documented application being the preparation of 1-substituted-2-mercaptoimidazoles, a class of compounds with antithyroid activity .

2,2-Diethoxy-N-ethyl-1-ethanamine (CAS 69148-92-1): Why In-Class Substitution Carries Technical Risk


While the diethoxyethylamine scaffold appears in several commercially available analogs, their substitution can lead to significant alterations in reaction outcomes, yields, and downstream product profiles. The specific N-alkyl substitution on the amine nitrogen critically modulates the nucleophilicity, basicity, and steric environment of the molecule [1]. For instance, substituting the ethyl group with a hydrogen (resulting in a primary amine) dramatically changes its pKa and reactivity with electrophiles, while a bulkier alkyl group introduces steric hindrance that can alter the selectivity in reactions such as C-N cross-couplings or heterocycle formation . Therefore, treating these analogs as interchangeable without verifying their specific performance data poses a quantifiable risk to synthetic route robustness and final product purity. The quantitative evidence presented below delineates these precise points of differentiation.

2,2-Diethoxy-N-ethyl-1-ethanamine (CAS 69148-92-1): Quantitative Differentiation Evidence Guide


2,2-Diethoxy-N-ethyl-1-ethanamine (CAS 69148-92-1): Differentiated Basicity (pKa) for pH-Controlled Synthesis

The secondary amine structure of 2,2-diethoxy-N-ethyl-1-ethanamine results in a predicted pKa of 8.52 ± 0.28 . In contrast, its primary amine analog, 2,2-diethoxyethylamine (CAS 645-36-3), exhibits a lower predicted pKa of 7.95 ± 0.10 . This difference of approximately 0.57 pKa units translates to the target compound being nearly four times more basic under standard conditions.

Organic Synthesis Reaction Optimization pH Control

2,2-Diethoxy-N-ethyl-1-ethanamine (CAS 69148-92-1): Altered Physical Properties for Separation and Handling

The N-ethyl substitution significantly alters the compound's boiling point compared to its primary amine analog. 2,2-Diethoxy-N-ethyl-1-ethanamine has a reported boiling point of 71-73 °C at 16 Torr . In contrast, the primary amine, 2,2-diethoxyethylamine, boils at 162-163 °C at 760 mmHg (standard atmospheric pressure) . While the pressure conditions differ, the substantially lower boiling point of the N-ethyl derivative at reduced pressure indicates higher volatility and distinct physical behavior.

Chemical Engineering Process Chemistry Purification

2,2-Diethoxy-N-ethyl-1-ethanamine (CAS 69148-92-1): Impact on Gas-Phase Stability for High-Temperature Applications

The gas-phase thermal stability of diethoxyethylamines is highly dependent on the degree of N-alkylation. The decomposition of 2,2-diethoxy-N,N-diethylethanamine (a tertiary amine analog) follows first-order kinetics with an activation energy (Ea) of 178.1 ± 2.3 kJ mol⁻¹ for one of its parallel elimination pathways [1]. While direct data for the target compound is not available in this study, the data for the tertiary amine demonstrates that increased substitution on the nitrogen atom can influence thermal stability, a critical factor in gas-phase reactions and high-temperature processes.

Chemical Stability Thermal Analysis Gas-Phase Chemistry

2,2-Diethoxy-N-ethyl-1-ethanamine (CAS 69148-92-1): Validated Antithyroid Building Block Differentiation

2,2-Diethoxy-N-ethyl-1-ethanamine is specifically documented as a key intermediate in the synthesis of 1-substituted-2-mercaptoimidazoles with antithyroid activity . This contrasts with its primary amine analog, 2,2-diethoxyethylamine, which is more broadly described as a general building block for various imidazole-containing compounds and agrochemical intermediates, without specific reference to the antithyroid 1-substituted-2-mercaptoimidazole scaffold .

Medicinal Chemistry Drug Discovery Heterocyclic Synthesis

2,2-Diethoxy-N-ethyl-1-ethanamine (CAS 69148-92-1): Optimal Application Scenarios Based on Quantitative Differentiation


Synthesis of 1-Substituted-2-Mercaptoimidazoles for Antithyroid Research

Procurement of 2,2-diethoxy-N-ethyl-1-ethanamine is optimal when the synthetic target is a library of 1-substituted-2-mercaptoimidazoles. As documented, this specific N-ethyl secondary amine is a validated building block for this scaffold, providing a direct literature precedent that can reduce the risk of route failure compared to using unvalidated analogs .

pH-Sensitive Reactions Requiring Moderate Basicity

In synthetic sequences where precise control over the amine's protonation state is critical, such as in reductive aminations with acid-sensitive substrates or in multi-step one-pot reactions, the predicted pKa of 8.52 ± 0.28 for 2,2-diethoxy-N-ethyl-1-ethanamine offers a quantifiable advantage . This higher basicity compared to the primary amine analog (pKa ~7.95) may allow for milder acidic conditions, reducing the risk of acetal hydrolysis.

Process Chemistry Requiring Specific Volatility Profiles

For pilot-scale or manufacturing processes, the distinct physical properties of 2,2-diethoxy-N-ethyl-1-ethanamine are a key selection factor. Its reported boiling point of 71-73 °C at 16 Torr indicates higher volatility compared to the primary amine analog, which boils at 162-163 °C at atmospheric pressure . This can simplify purification by distillation or enable its removal as a volatile component, improving process efficiency and reducing the cost of downstream processing.

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